The Metabolic Provenance of Urinary 3-Methyladipic Acid: A Technical Guide
The Metabolic Provenance of Urinary 3-Methyladipic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the origins of urinary 3-methyladipic acid (3-MAA), a dicarboxylic acid that serves as a key biomarker for certain inborn errors of metabolism. Understanding the metabolic pathways leading to its formation is crucial for the diagnosis and monitoring of these conditions, as well as for the development of targeted therapeutic interventions. This document outlines the primary metabolic routes that result in the urinary excretion of 3-MAA, presents quantitative data, details experimental protocols for its detection, and provides visual representations of the involved biochemical pathways.
Core Metabolic Origins of 3-Methyladipic Acid
Urinary 3-methyladipic acid primarily originates from two distinct metabolic pathways: the ω-oxidation of phytanic acid and, to a lesser extent, the catabolism of the branched-chain amino acid leucine (B10760876).
Phytanic Acid Metabolism and Refsum Disease
The most significant source of urinary 3-methyladipic acid is the degradation of phytanic acid, a branched-chain fatty acid obtained from the diet.[1][2] Under normal physiological conditions, phytanic acid is metabolized through α-oxidation in the peroxisomes. However, in individuals with Adult Refsum Disease (ARD), a genetic disorder characterized by a deficiency in the enzyme phytanoyl-CoA hydroxylase, the α-oxidation pathway is impaired.[2][3]
Consequently, the body utilizes an alternative, minor pathway known as ω-oxidation to metabolize the accumulating phytanic acid.[1][2][3] This pathway involves the oxidation of the terminal methyl group of phytanic acid, followed by β-oxidation, ultimately leading to the formation of 3-methyladipic acid, which is then excreted in the urine.[1][2][4] Therefore, elevated levels of urinary 3-methyladipic acid are a hallmark biochemical feature of Adult Refsum Disease.[2]
Leucine Catabolism and 3-Methylglutaconic Aciduria
A secondary, and generally less prominent, origin of 3-methyladipic acid is linked to the catabolism of the essential amino acid, leucine. Inborn errors of metabolism that affect the leucine degradation pathway can lead to the accumulation of various organic acids. Specifically, in 3-methylglutaconic aciduria (MGA), a group of metabolic disorders, the downstream processing of leucine is disrupted.[5][6][7] While the primary urinary markers for MGA are 3-methylglutaconic acid and 3-methylglutaric acid, the broader metabolic dysregulation can contribute to the appearance of other organic acids, including 3-methyladipic acid, although its concentration is typically much lower than in Refsum Disease.[5][8]
Quantitative Data on Urinary 3-Methyladipic Acid
The concentration of 3-methyladipic acid in urine is a critical diagnostic parameter. The following tables summarize representative quantitative data from the literature for different populations. It is important to note that reference ranges can vary between laboratories and populations due to factors such as diet and genetic background.[9]
| Population | Analyte | Mean Concentration (mmol/mol of creatinine) | Standard Deviation (mmol/mol of creatinine) | Source |
| Healthy North Indian Pediatric Population (0-1 year) | 3-Methyladipic acid | 1.83 | 1.43 | [9] |
| Healthy North Indian Pediatric Population (1-5 years) | 3-Methyladipic acid | 1.25 | 1.08 | [9] |
| Healthy North Indian Pediatric Population (5-10 years) | 3-Methyladipic acid | 0.98 | 0.87 | [9] |
| Healthy North Indian Pediatric Population (10-15 years) | 3-Methyladipic acid | 0.76 | 0.65 | [9] |
| Condition | Analyte | Urinary Excretion (µmol/day) | Notes | Source |
| Adult Refsum Disease (ARD) | 3-Methyladipic acid | 8.3 - 57.4 | The capacity of the ω-oxidation pathway was measured as the molar equivalent of phytanic acid metabolized. | [3][10] |
Experimental Protocol: Quantification of Urinary 3-Methyladipic Acid by Gas Chromatography-Mass Spectrometry (GC-MS)
The gold standard for the analysis of urinary organic acids, including 3-methyladipic acid, is gas chromatography-mass spectrometry (GC-MS).[9][11] This method offers high sensitivity and specificity for the identification and quantification of various metabolites.[11]
Sample Preparation
-
Urine Collection: A random urine specimen is collected and immediately frozen at -20°C or lower until analysis.[12]
-
Normalization: The urinary creatinine (B1669602) concentration is determined to normalize the organic acid values, typically expressed as mmol/mol of creatinine.[9]
-
Internal Standard Addition: A known amount of an internal standard (e.g., pentadecanoic acid or tropic acid) is added to a specific volume of urine (normalized to creatinine content).[9][13]
-
pH Adjustment and Oximation: The pH of the urine sample is adjusted to 14 with NaOH. A solution of hydroxylamine (B1172632) hydrochloride is added to convert keto groups to their oximes, and the mixture is incubated at 60°C.[9]
-
Acidification and Extraction: The solution is cooled and acidified to pH 1 with HCl. The organic acids are then extracted from the aqueous phase using an organic solvent such as ethyl acetate.[9][13]
-
Drying: The organic extract is evaporated to dryness under a stream of nitrogen.[9][13]
Derivatization
To increase their volatility for GC analysis, the extracted organic acids are derivatized. A common method is trimethylsilylation.[9]
-
A derivatizing agent, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) or a mixture of BSTFA and pyridine, is added to the dried extract.[13]
-
The mixture is heated to facilitate the reaction and convert the organic acids into their trimethylsilyl (B98337) (TMS) esters.[9]
GC-MS Analysis
-
Injection: A small volume (e.g., 1 µL) of the derivatized sample is injected into the GC-MS system.
-
Gas Chromatography: The sample is vaporized and carried by an inert gas (e.g., helium) through a capillary column (e.g., HP-5MS). The column separates the different organic acids based on their boiling points and interactions with the stationary phase.[9][14] The oven temperature is programmed to ramp up to allow for the sequential elution of the compounds.[9]
-
Mass Spectrometry: As the separated compounds elute from the GC column, they enter the mass spectrometer. They are ionized (typically by electron impact), and the resulting charged fragments are separated based on their mass-to-charge ratio. This produces a unique mass spectrum for each compound, which acts as a chemical fingerprint for identification.[15]
-
Data Analysis: The total ion chromatogram (TIC) shows the peaks of all eluted compounds. The peak corresponding to 3-methyladipic acid is identified by its specific retention time and by comparing its mass spectrum to a reference library. Quantification is achieved by comparing the peak area of 3-methyladipic acid to that of the internal standard.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key metabolic pathways and a generalized experimental workflow for the analysis of urinary 3-methyladipic acid.
Caption: Phytanic Acid Metabolism Pathways.
Caption: Leucine Catabolism and its link to 3-MAA.
Caption: GC-MS Analysis Workflow.
References
- 1. Human Metabolome Database: Showing metabocard for 3-Methyladipic acid (HMDB0000555) [hmdb.ca]
- 2. caymanchem.com [caymanchem.com]
- 3. Metabolism of phytanic acid and 3-methyl-adipic acid excretion in patients with adult Refsum disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. glpbio.com [glpbio.com]
- 5. 3-Methylglutaconic aciduria - Wikipedia [en.wikipedia.org]
- 6. Orphanet: 3-methylglutaconic aciduria type 1 [orpha.net]
- 7. dshs.texas.gov [dshs.texas.gov]
- 8. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 9. Urinary Organic Acids Quantitated in a Healthy North Indian Pediatric Population - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Organic Acids, Qualitative, Urine | MLabs [mlabs.umich.edu]
- 13. rbmb.net [rbmb.net]
- 14. mdpi.com [mdpi.com]
- 15. journals.ekb.eg [journals.ekb.eg]
